1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride
CAS No.: 2034515-43-8
Cat. No.: VC5807822
Molecular Formula: C10H22ClNO
Molecular Weight: 207.74
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034515-43-8 |
---|---|
Molecular Formula | C10H22ClNO |
Molecular Weight | 207.74 |
IUPAC Name | 1-(3,3-dimethylbutyl)pyrrolidin-3-ol;hydrochloride |
Standard InChI | InChI=1S/C10H21NO.ClH/c1-10(2,3)5-7-11-6-4-9(12)8-11;/h9,12H,4-8H2,1-3H3;1H |
Standard InChI Key | VUZOQZSBABNCCK-UHFFFAOYSA-N |
SMILES | CC(C)(C)CCN1CCC(C1)O.Cl |
Introduction
Structural and Chemical Characteristics
Core Pyrrolidine Framework
Pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom, serves as the backbone for this compound. The hydroxyl group at the 3-position introduces polarity and hydrogen-bonding capacity, which can influence solubility and biological activity . The 3,3-dimethylbutyl substituent at the 1-position adds a bulky, hydrophobic side chain, potentially altering pharmacokinetic properties such as membrane permeability and metabolic stability. The hydrochloride salt form enhances water solubility, a common strategy for improving bioavailability in drug candidates .
Stereochemical Considerations
While the search results emphasize enantiomeric purity in related compounds (e.g., (S)-3-hydroxypyrrolidine ), the stereochemistry of 1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride remains unspecified. Chiral centers at the 3-hydroxy position and the pyrrolidine nitrogen could lead to distinct pharmacological profiles, necessitating asymmetric synthesis or resolution methods analogous to those described for (S)-3-hydroxypyrrolidine .
Synthetic Methodologies
Ring-Closure Strategies
The synthesis of 1-methyl-3-pyrrolidinol involves a ring-closure reaction between malic acid (compound I) and methylamine (compound II), followed by reduction . Adapting this approach, 1-(3,3-Dimethylbutyl)pyrrolidin-3-ol could theoretically be synthesized via:
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Condensation of a substituted amine (e.g., 3,3-dimethylbutylamine) with a dicarboxylic acid derivative.
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Cyclization under dehydrating conditions to form the pyrrolidine ring.
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Selective reduction of carbonyl intermediates, as demonstrated in the sodium borohydride-mediated reduction of compound III .
Reduction and Purification
The use of borane-based reducing agents (e.g., sodium borohydride) in tetrahydrofuran, as detailed in the preparation of 1-methyl-3-pyrrolidinol , could be applicable for reducing ketone or imine intermediates in the target compound’s synthesis. Post-reduction purification via liquid-liquid extraction (ethyl acetate) and reduced-pressure distillation might similarly isolate the free base, with subsequent hydrochloride salt formation using concentrated HCl .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt form likely improves aqueous solubility compared to the free base, a critical factor for drug delivery. The logP values of related compounds (e.g., (S)-pyrrolidin-3-ol: predicted logP = -0.12 ) suggest moderate hydrophilicity, which the 3,3-dimethylbutyl group may reduce due to its hydrophobic nature. Stability studies under varying pH and temperature conditions would be essential, paralleling the rigorous analytical methods (HPLC, GC) used for quality control in the cited patents .
Spectroscopic Characterization
Key analytical data for structural confirmation could include:
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NMR: Distinct signals for the pyrrolidine ring protons (δ 1.5–3.5 ppm), hydroxyl group (δ 1.5–2.5 ppm, broad), and 3,3-dimethylbutyl substituent (δ 0.8–1.2 ppm for methyl groups).
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Mass Spectrometry: Molecular ion peak at m/z 187.2 (free base) and 223.6 (hydrochloride).
Challenges and Future Directions
Synthetic Optimization
Scale-up challenges, noted in the production of 1-methyl-3-pyrrolidinol , may arise due to the steric bulk of the 3,3-dimethylbutyl group. Alternative solvents (e.g., isopropanol for crystallization ) or catalytic methods could improve yields.
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